molecular formula C23H26ClN5O3S B2450180 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251591-91-9

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2450180
CAS No.: 1251591-91-9
M. Wt: 488
InChI Key: ISUFHFPJFVJRRJ-UHFFFAOYSA-N
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Description

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, thioureas, and acylating agents. The reaction conditions may involve:

    Condensation reactions: Using catalysts like acids or bases to facilitate the formation of the thiazolopyrimidine core.

    Acylation reactions: Introducing the acetamide group through reactions with acyl chlorides or anhydrides.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis under specific temperature and pressure conditions.

    Continuous flow reactors: For large-scale production with consistent quality and yield.

    Automation and monitoring: To ensure reproducibility and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids, bases, or transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Acetamides: Compounds with similar acetamide functional groups.

Uniqueness

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethylphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-3-17-4-8-19(9-5-17)25-22(30)21-16-27(2)26-23(21)33(31,32)29-14-12-28(13-15-29)20-10-6-18(24)7-11-20/h4-11,16H,3,12-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUFHFPJFVJRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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